molecular formula C6H17Cl3N6 B1378624 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride CAS No. 1423024-26-3

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride

Cat. No.: B1378624
CAS No.: 1423024-26-3
M. Wt: 279.6 g/mol
InChI Key: GKWFWTUOSWZEPE-UHFFFAOYSA-N
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Description

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is a guanidine derivative characterized by a piperazine ring linked to a carboximidoyl-guanidine moiety, with three hydrochloride counterions enhancing its solubility in aqueous environments. Guanidine derivatives are widely studied for their diverse applications, including roles as intermediates in organic synthesis, ligands in coordination chemistry, and bioactive agents in pharmaceuticals. The trihydrochloride salt form improves stability and bioavailability, making it suitable for experimental and industrial applications .

Properties

IUPAC Name

N-(diaminomethylidene)piperazine-1-carboximidamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N6.3ClH/c7-5(8)11-6(9)12-3-1-10-2-4-12;;;/h10H,1-4H2,(H5,7,8,9,11);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWFWTUOSWZEPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=N)N=C(N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17Cl3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride typically involves the reaction of piperazine with cyanamide under specific conditions. The reaction is carried out in the presence of hydrochloric acid to yield the trihydrochloride salt. The general reaction scheme can be represented as follows:

[ \text{Piperazine} + \text{Cyanamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with controlled temperature and pH conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Scientific Research Applications

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride has a broad spectrum of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride involves its interaction with specific molecular targets. The piperazine ring and guanidine group can interact with enzymes, receptors, and other biomolecules, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs include guanidine derivatives with piperazine, morpholine, or substituted alkyl chains. Key comparisons are summarized below:

Compound Name Key Functional Groups Structural Features Applications/Notes
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride Piperazine, carboximidoyl-guanidine, trihydrochloride Rigid piperazine core with planar guanidine group; high polarity due to hydrochloride salts. Potential intermediate for bioactive molecules; solubility >200 mg/mL in water .
1-(3-(Piperazin-1-yl)propyl)guanidine trihydrochloride Piperazine, propyl linker, guanidine, trihydrochloride Flexible propyl spacer between piperazine and guanidine; increased conformational freedom. Used in peptide mimetics; lower solubility (~50 mg/mL) due to hydrophobic linker .
diABZI STING Agonist-1 (hydrochloride) Benzimidazole, pyrazole, morpholine, trihydrochloride Complex heterocyclic system with STING-targeting motifs. Clinical-stage immunostimulant; activates STING pathway for cancer immunotherapy .
4-Methylpiperazine-1-carboximidamide Methylpiperazine, carboximidamide Methyl substitution on piperazine reduces basicity; neutral pH solubility (~10 mg/mL). Intermediate for kinase inhibitors; limited bioavailability .

Critical Research Findings and Data Gaps

  • Solubility Trends : Trihydrochloride salts generally exhibit higher aqueous solubility than neutral analogs, but hydrophobic linkers (e.g., propyl chains) can counteract this effect .
  • Reactivity : The carboximidoyl group in the target compound enhances electrophilicity, enabling nucleophilic attacks absent in morpholine-containing analogs like diABZI .
  • Unresolved Questions: No direct data on the target compound’s toxicity, metabolic stability, or specific biological targets were found in the provided evidence.

Biological Activity

2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₁₄Cl₃N₅O
  • Molecular Weight : 292.58 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been identified as a potent inhibitor of certain enzymes involved in inflammatory pathways and neurotransmitter regulation. The compound's guanidine moiety is critical for its binding affinity to target proteins, influencing their activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the hydrolysis of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which may alleviate pain and inflammation. For instance, studies have shown that compounds similar to 2-(Piperazine-1-carboximidoyl)guanidine can significantly reduce tactile allodynia in animal models of neuropathic pain .

Anticancer Activity

The compound has also demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have reported that derivatives of piperazine compounds exhibit significant cytotoxicity against human lung cancer (A-549), colon cancer (HCT-8), liver cancer (HepG2), and leukemia (K562) cell lines. These effects are typically assessed using the MTT assay, which measures cell viability .

Study 1: FAAH Inhibition

In a study investigating the effects of FAAH inhibitors, this compound was shown to dose-dependently increase levels of anandamide in rat brain tissue. This increase correlates with reduced pain responses in models of acute tissue damage and neuropathic pain .

Study 2: Anticancer Screening

A series of piperazine derivatives were synthesized and screened for cytotoxicity against several cancer cell lines. The results indicated that modifications to the piperazine structure could enhance anticancer activity, suggesting a potential pathway for developing new anticancer agents based on this scaffold .

Data Table: Biological Activity Summary

Activity Type Target Effect Reference
Enzyme InhibitionFatty Acid Amide Hydrolase (FAAH)Increases endocannabinoid levels; reduces pain
Anticancer ActivityA-549 (Lung Cancer)Cytotoxic effects
HCT-8 (Colon Cancer)Cytotoxic effects
HepG2 (Liver Cancer)Cytotoxic effects
K562 (Leukemia)Cytotoxic effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride
Reactant of Route 2
2-(Piperazine-1-carboximidoyl)guanidine trihydrochloride

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